N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride
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Description
N-[(4-Tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride is a useful research compound. Its molecular formula is C18H26Cl2N2O2 and its molecular weight is 373.32. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Crystal Structures
- Studies have detailed synthesis methods for complex organic compounds incorporating tert-butyl and oxazol units, demonstrating the versatility of these groups in constructing sophisticated molecular architectures with potential applications in material science and drug development (Zou Xia, 2001).
Herbicidal Activities
- Compounds incorporating the tert-butyl-oxazol moiety have shown significant herbicidal activity against a range of broadleaf and narrowleaf weeds, highlighting their potential utility in agricultural chemistry (N. Kudo et al., 1998).
Photophysical Properties
- Research into the photophysical properties of benzoxazole derivatives, which share a similar structural motif to the oxazolyl group, suggests applications in developing fluorescent probes and sensors for biological and chemical analyses (Katarzyna Guzow et al., 2005).
Therapeutic Applications
- Advanced studies on nitrone derivatives with tert-butyl groups for stroke treatment indicate the therapeutic potential of such compounds in neuroprotection and as free radical scavengers, emphasizing their significance in medical research (J. Marco-Contelles, 2020).
Photocytotoxicity for Cancer Therapy
- Iron(III) catecholates, structurally analogous to the query compound in their complex formation and use of tert-butyl groups, have been studied for their photocytotoxic properties under red light, offering innovative approaches to cancer therapy (Uttara Basu et al., 2014).
Properties
IUPAC Name |
N-[(4-tert-butyl-1,3-oxazol-2-yl)methyl]-1-(3,4-dihydro-1H-isochromen-1-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2.2ClH/c1-18(2,3)16-12-22-17(20-16)11-19-10-15-14-7-5-4-6-13(14)8-9-21-15;;/h4-7,12,15,19H,8-11H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBGOHHECYDYJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=COC(=N1)CNCC2C3=CC=CC=C3CCO2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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